

An In-depth Technical Guide to Puxitatug Samrotecan (AZD8205)

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Compound of Interest		
Compound Name:	L-663581	
Cat. No.:	B1673835	Get Quote

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Introduction

Puxitatug samrotecan, also known as AZD8205, is an investigational antibody-drug conjugate (ADC) that represents a promising therapeutic approach for various solid tumors. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this novel agent. It is important to note that an older compound, a benzodiazepine receptor partial agonist, was also designated FG-8205 in the late 1980s and early 1990s. This guide focuses exclusively on the ADC, AZD8205.

Discovery and Rationale

Developed by AstraZeneca, puxitatug samrotecan (AZD8205) was designed to target B7 homolog 4 (B7-H4), a transmembrane protein with limited expression in normal tissues but overexpressed in a variety of solid tumors, including breast, ovarian, and endometrial cancers. [1] High B7-H4 expression is often associated with a poor prognosis, making it an attractive target for cancer therapy.[2] The rationale behind AZD8205 is to leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity.[1]

Molecular Composition and Mechanism of Action

AZD8205 is composed of three key components:

Foundational & Exploratory





- A human anti-B7-H4 monoclonal antibody: This component provides the specificity for targeting cancer cells that overexpress the B7-H4 protein.
- A cleavable linker: This linker is designed to be stable in circulation but is cleaved upon internalization into the target cancer cell, releasing the cytotoxic payload.[1]
- A topoisomerase I inhibitor (TOP1i) payload: This potent small molecule inhibits
 topoisomerase I, an enzyme essential for DNA replication and transcription. Inhibition of
 topoisomerase I leads to DNA damage and ultimately triggers apoptosis (programmed cell
 death) in the cancer cell.[1][2]

The mechanism of action of AZD8205 involves a multi-step process:

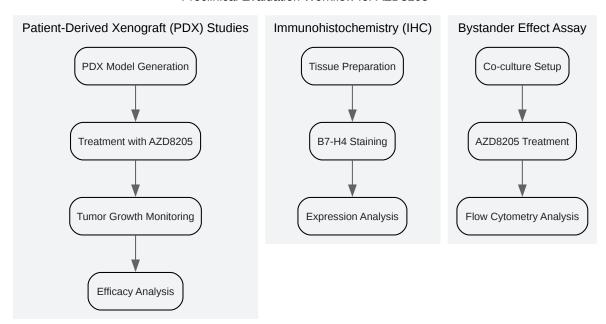
- Binding: The anti-B7-H4 antibody component of AZD8205 binds to the B7-H4 protein on the surface of tumor cells.[1]
- Internalization: Following binding, the ADC-B7-H4 complex is internalized into the cell.
- Payload Release: Inside the cell, the cleavable linker is processed, releasing the topoisomerase I inhibitor payload.[1]
- DNA Damage and Apoptosis: The released payload inhibits topoisomerase I, leading to DNA strand breaks and the induction of apoptosis.[2]

A notable feature of AZD8205 is its ability to induce a bystander effect. This means that the released, cell-permeable payload can diffuse out of the targeted B7-H4-positive cancer cell and kill neighboring B7-H4-negative tumor cells, which is particularly important in heterogeneous tumors.[3]



Mechanism of Action of Puxitatug Samrotecan (AZD8205) Extracellular Space Tumor Cell Puxitatug Samrotecan (AZD8205) Binding Binding

Preclinical Evaluation Workflow for AZD8205





Patient Screening (Inclusion/Exclusion Criteria) Primary Endpoint: Safety & Tolerability Phase IIa: Dose Expansion Phase IIa: Dose Expansion Phase IIa: Dose Expansion Secondary Endpoint: Antitumor Activity (ORR) Future Studies (e.g., Phase III)

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